4-Formyl-2-methoxy-5-methylbenzonitrile chemical properties
4-Formyl-2-methoxy-5-methylbenzonitrile chemical properties
Technical Whitepaper: 4-Formyl-2-methoxy-5-methylbenzonitrile – Chemical Properties, Synthesis, and Application in Cardiovascular Drug Development
Executive Summary
In the landscape of modern cardiovascular pharmacology, the development of novel diuretics that circumvent the hypokalemic side effects of traditional loop and thiazide diuretics is a critical imperative. 4-Formyl-2-methoxy-5-methylbenzonitrile serves as a highly specialized, core intermediate in the synthesis of Renal Outer Medullary Potassium (ROMK/Kir1.1) channel inhibitors.
As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of this compound. We will explore its physicochemical profile, the mechanistic rationale behind its synthesis, and its downstream application in generating potassium-sparing natriuretics for the treatment of hypertension and heart failure.
Physicochemical Profiling & Structural Analysis
The structural architecture of 4-Formyl-2-methoxy-5-methylbenzonitrile is defined by a central benzene ring highly functionalized with four distinct substituents: a cyano group (-CN), a methoxy group (-OCH3), a formyl group (-CHO), and a methyl group (-CH3). This dense functionalization requires precise regiocontrol during synthesis and provides multiple orthogonal reactive sites for downstream pharmaceutical coupling.
Quantitative Chemical Data
The following table summarizes the validated physicochemical parameters of the compound, serving as a baseline for analytical quality control [1].
| Property | Value / Description |
| IUPAC Name | 4-Formyl-2-methoxy-5-methylbenzonitrile |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Monoisotopic Mass | 175.0633 Da |
| LC/MS [M+H]⁺ | 176.06 m/z |
| Chromatographic tR | 2.71 min (Standard Reverse-Phase LC) |
| Functional Groups | Nitrile, Aldehyde, Aryl Ether, Aryl Methyl |
Structural Validation via ¹H NMR
The regiochemistry of the compound is definitively validated by its ¹H Nuclear Magnetic Resonance (NMR) spectrum (CDCl₃, 500 MHz). The causality of the spectral peaks is as follows:
-
δ 10.39 (s, 1H): The highly deshielded singlet confirms the presence of the intact aldehyde (formyl) proton.
-
δ 7.47 (s, 1H) & δ 7.44 (s, 1H): The presence of two distinct aromatic singlets indicates that the remaining protons on the benzene ring are para to one another (positions 3 and 6). This confirms that the substitution pattern is 1,2,4,5-tetrasubstituted, validating the regioselectivity of the precursor.
-
δ 4.02 (s, 3H): The singlet corresponds to the methoxy (-OCH3) protons, deshielded by the adjacent electronegative oxygen.
-
δ 2.66 (s, 3H): The singlet corresponds to the aryl-methyl (-CH3) protons.
Synthetic Methodology & Mechanistic Insights
The synthesis of 4-Formyl-2-methoxy-5-methylbenzonitrile is achieved via a highly controlled, two-step protocol starting from 4-Hydroxy-5-methoxy-2-methylbenzaldehyde. The methodology relies on a triflation followed by a palladium-catalyzed cyanation [1].
Step-by-Step Experimental Protocol (Self-Validating)
Step 1: Synthesis of 4-Formyl-2-methoxy-5-methylphenyl trifluoromethanesulfonate
-
Rationale: Phenols cannot undergo direct transition-metal-catalyzed cyanation easily. Converting the phenol into a triflate creates an excellent leaving group for the subsequent cross-coupling. We utilize 4-nitrophenyl trifluoromethanesulfonate instead of triflic anhydride because it is a milder, crystalline reagent that selectively triflates the phenol without causing unwanted side reactions with the sensitive aldehyde group.
-
Procedure:
-
Dissolve 4-Hydroxy-5-methoxy-2-methylbenzaldehyde (20.0 g, 122 mmol) in anhydrous DMF (200 mL) at room temperature.
-
Add potassium carbonate (K₂CO₃) (33.3 g, 241 mmol) to deprotonate the phenol, increasing its nucleophilicity.
-
Add 4-nitrophenyl trifluoromethanesulfonate (49.0 g, 181 mmol). Stir the reaction mixture for 8 hours.
-
In-Process Control: Monitor via LC/MS for the disappearance of the starting material ([M+H]⁺ = 167.0) and the appearance of the triflate mass ([M+H]⁺ = 298.97).
-
Workup: Quench with EtOAc (600 mL), wash the organic layer three times with deionized water to remove DMF and salts. Dry, filter, and concentrate.
-
Purification: Flash chromatography (ethyl acetate/hexanes 1:9 → 3:7).
-
Step 2: Palladium-Catalyzed Cyanation
-
Rationale: A modified Rosenmund-von Braun reaction is employed. Zinc cyanide (Zn(CN)₂) is specifically chosen over NaCN or KCN. Zn(CN)₂ has low solubility in DMF, which ensures a slow, steady release of cyanide ions into the solution. This is a critical mechanistic choice: a high concentration of free cyanide would poison the palladium catalyst by forming an inactive, coordinatively saturated [Pd(CN)₄]²⁻ complex.
-
Procedure:
-
Combine the intermediate triflate (35.0 g, 117 mmol), Zn(CN)₂ (55.1 g, 469 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (20.34 g, 17.60 mmol) in anhydrous DMF (300 mL).
-
Degas the mixture and stir at 110 °C under a strict nitrogen atmosphere for 8 hours.
-
In-Process Control: Monitor via LC/MS for the appearance of the product mass ([M+H]⁺ = 176.06).
-
Workup & Purification: Dilute with EtOAc, wash twice with water, dry, filter, concentrate, and purify via silica gel column chromatography (ethyl acetate/hexanes 3:7).
-
Synthetic Workflow Visualization
Caption: Synthetic workflow of 4-Formyl-2-methoxy-5-methylbenzonitrile.
Application in Drug Development: ROMK (Kir1.1) Inhibitors
The primary pharmaceutical utility of 4-Formyl-2-methoxy-5-methylbenzonitrile is its role as a building block for small-molecule inhibitors of the Renal Outer Medullary Potassium (ROMK) channel [2].
The Biological Rationale
Traditional loop diuretics (e.g., furosemide) inhibit the Na⁺/K⁺/2Cl⁻ (NKCC2) cotransporter in the thick ascending loop of Henle (TALH). While effective at inducing diuresis, they cause profound potassium wasting (hypokalemia) because the increased sodium delivery to the downstream cortical collecting duct (CCD) stimulates potassium secretion via ROMK [3].
By developing drugs from 4-Formyl-2-methoxy-5-methylbenzonitrile that directly inhibit ROMK, pharmacologists achieve a dual mechanism of action:
-
In the TALH: ROMK inhibition starves the NKCC2 cotransporter of the luminal potassium it needs to function, indirectly blocking sodium reabsorption (natriuresis).
-
In the CCD: ROMK inhibition directly blocks the primary pathway for potassium secretion into the urine.
This results in a highly desirable clinical profile: robust diuresis and natriuresis for treating hypertension and heart failure, without the dangerous hypokalemic side effects of standard therapies [2, 3].
ROMK Inhibition Pathway Visualization
Caption: Mechanism of action for ROMK (Kir1.1) inhibitors in renal tubules.
References
- Title: Inhibitors of the renal outer medullary potassium channel (Patent WO2010129379A1)
-
Title: Discovery of Small Molecule Renal Outer Medullary Potassium (ROMK) Channel Inhibitors: A Brief History of Medicinal Chemistry Approaches To Develop Novel Diuretic Therapeutics Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]
-
Title: Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure Source: ACS Medicinal Chemistry Letters (PubMed Central) URL: [Link]
